N-(4-Methylphenyl)-2-(3-pyridinyl)-4-quinolinecarboxamide is a substituted quinoline derivative investigated for its potential as a dopamine D(3) receptor antagonist. [ [] ] Dopamine D(3) receptors are implicated in various central nervous system disorders, and selective antagonists of these receptors are sought-after therapeutic targets.
The synthesis of N-(4-Methylphenyl)-2-(3-pyridinyl)-4-quinolinecarboxamide is described in the context of developing selective dopamine D(3) receptor antagonists. The synthetic route involved the optimization of a series of 1,2,3,4-tetrahydroisoquinolines. [ [] ] This involved replacing a flexible butyl linker with a more conformationally constrained cyclohexylethyl linker, leading to improved oral bioavailability and receptor selectivity. [ [] ] Further optimization aimed to enhance the cytochrome P450 inhibitory profile and CNS penetration, ultimately leading to the synthesis of N-(4-Methylphenyl)-2-(3-pyridinyl)-4-quinolinecarboxamide. [ [] ]
N-(4-Methylphenyl)-2-(3-pyridinyl)-4-quinolinecarboxamide functions as a dopamine D(3) receptor antagonist. [ [] ] This means it binds to the dopamine D(3) receptor and blocks the action of dopamine at this receptor site. This mechanism is significant as dopamine D(3) receptors are implicated in various central nervous system disorders.
The research highlights the high oral bioavailability and CNS penetration of N-(4-Methylphenyl)-2-(3-pyridinyl)-4-quinolinecarboxamide in rats. [ [] ] The improved pharmacokinetic properties were attributed to the incorporation of a conformationally constrained cyclohexylethyl linker in its structure. [ [] ]
N-(4-Methylphenyl)-2-(3-pyridinyl)-4-quinolinecarboxamide, designated as SB-277011 in the study, serves as a valuable pharmacological tool for investigating the role of the dopamine D(3) receptor in the central nervous system. [ [] ] Its high selectivity for the D(3) receptor over the closely related D(2) receptor makes it a promising candidate for the development of antipsychotic drugs with potentially fewer side effects compared to existing therapies. [ [] ]
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: